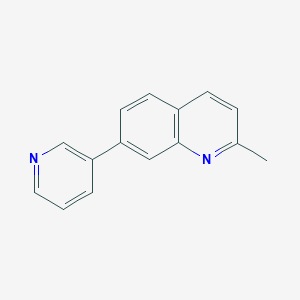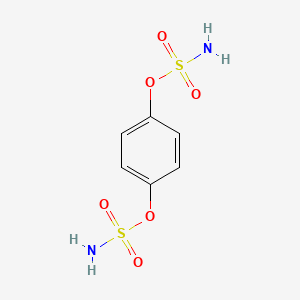![molecular formula C79H104ClN19O18 B10838955 [D-Dab(CO-NH-OH)3]degarelix](/img/structure/B10838955.png)
[D-Dab(CO-NH-OH)3]degarelix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[D-Dab(CO-NH-OH)3]degarelix is a synthetic peptide derivative used primarily as a gonadotropin-releasing hormone (GnRH) antagonist. It is designed to inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of testosterone. This compound is particularly significant in the treatment of hormone-sensitive prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [D-Dab(CO-NH-OH)3]degarelix involves a multi-step process that includes peptide coupling reactions. The process typically starts with the protection of amino acid residues, followed by sequential coupling of protected amino acids using coupling reagents like HBTU or DCC. The final deprotection step yields the active peptide .
Industrial Production Methods
Industrial production of this compound is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification to obtain high-purity degarelix .
Analyse Des Réactions Chimiques
Types of Reactions
[D-Dab(CO-NH-OH)3]degarelix undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide backbone or side chains.
Reduction: Typically used to reduce disulfide bonds within the peptide.
Substitution: Involves the replacement of functional groups on the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability .
Applications De Recherche Scientifique
[D-Dab(CO-NH-OH)3]degarelix has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting GnRH receptors and its effects on hormone regulation.
Medicine: Primarily used in the treatment of advanced prostate cancer by reducing testosterone levels
Industry: Employed in the development of new peptide-based therapeutics.
Mécanisme D'action
[D-Dab(CO-NH-OH)3]degarelix exerts its effects by binding to GnRH receptors in the anterior pituitary gland. This binding inhibits the release of LH and FSH, leading to a decrease in testosterone production by the testes. The rapid suppression of testosterone levels helps in managing hormone-sensitive prostate cancer without causing an initial surge in hormone levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
[D-Dap(CO-NH-OH)3]degarelix: Another GnRH antagonist with similar properties.
[D-Dab(CO-NH-OCH3)3]degarelix: A derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
[D-Dab(CO-NH-OH)3]degarelix is unique due to its specific structure, which allows for effective inhibition of GnRH receptors without causing a surge in testosterone levels. This property makes it particularly useful in the treatment of prostate cancer .
Propriétés
Formule moléculaire |
C79H104ClN19O18 |
|---|---|
Poids moléculaire |
1643.2 g/mol |
Nom IUPAC |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-4-(hydroxycarbamoylamino)butanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C79H104ClN19O18/c1-42(2)34-57(69(106)90-56(14-9-10-31-83-43(3)4)76(113)99-33-11-15-64(99)75(112)85-44(5)66(81)103)91-72(109)60(37-48-21-28-54(29-22-48)88-77(82)114)93-73(110)61(38-47-19-26-53(27-20-47)87-68(105)62-40-65(102)97-79(116)96-62)94-74(111)63(41-100)95-67(104)55(30-32-84-78(115)98-117)89-71(108)59(36-46-17-24-52(80)25-18-46)92-70(107)58(86-45(6)101)39-49-16-23-50-12-7-8-13-51(50)35-49/h7-8,12-13,16-29,35,42-44,55-64,83,100,117H,9-11,14-15,30-34,36-41H2,1-6H3,(H2,81,103)(H,85,112)(H,86,101)(H,87,105)(H,89,108)(H,90,106)(H,91,109)(H,92,107)(H,93,110)(H,94,111)(H,95,104)(H3,82,88,114)(H2,84,98,115)(H2,96,97,102,116)/t44-,55-,56+,57+,58-,59-,60-,61+,62+,63+,64+/m1/s1 |
Clé InChI |
GJGANCMMPWJOQC-UFLOVSMNSA-N |
SMILES isomérique |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CCNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CCNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,20,25-Trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838876.png)

![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)
![[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol](/img/structure/B10838897.png)
![[2-(Benzoimidazol-1-yl)ethylidene]bisphosphonic acid](/img/structure/B10838900.png)
![[2-(3H-Indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838908.png)
![[6,4''']Biflavone](/img/structure/B10838916.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[6,3''']Biflavone](/img/structure/B10838928.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)

![[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid](/img/structure/B10838950.png)
![[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838953.png)
